Product packaging for Dipyanone(Cat. No.:CAS No. 60996-94-3)

Dipyanone

Cat. No.: B12720977
CAS No.: 60996-94-3
M. Wt: 335.5 g/mol
InChI Key: LJIUPFDRFKFNJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dipyanone (CAS Number 60996-94-3) is a synthetic opioid compound belonging to the class of 4,4-diphenylheptanone derivatives, making it structurally and pharmacologically related to methadone . It functions as an agonist at the µ-opioid receptor (MOR), κ-opioid receptor (KOR), and δ-opioid receptor (DOR) . Recent pharmacological profiling demonstrates its strong agonistic effect at MOR, with an EC50 of 96.8 nM and 106% maximum effect compared to fentanyl, indicating a potency and efficacy profile similar to methadone that is useful for studying potent analgesic effects . Its activation pattern at opioid receptors also suggests a significant potential for abuse and dependence, making it relevant for research on addiction . Research applications for this compound include fundamental neuropharmacology studies, investigating the mechanisms of opioid receptor activation and signaling, and serving as a comparator substance in studies of opioid receptor binding and affinity . Metabolism studies in humans have shown that this compound is primarily metabolized through the opening of the pyrrolidine ring, leading to specific biomarkers such as 4'-[2-ethylidene-5-methyl-3,3-diphenylpyrrolidin-1-yl]butan-1'-ol (EMDPB) and 4'-[2-ethylidene-5-methyl-3,3-diphenylpyrrolidin-1-yl]butanoic acid (EMDPBA), which are critical for toxicological and forensic analysis . Other metabolic pathways include hydroxylation, reduction, and O-glucuronidation . As a novel synthetic opioid (NSO) first identified on the illicit drug market in 2021, this compound provides a valuable tool for researchers monitoring and characterizing emerging psychoactive substances . This product is provided for Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H29NO B12720977 Dipyanone CAS No. 60996-94-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

60996-94-3

Molecular Formula

C23H29NO

Molecular Weight

335.5 g/mol

IUPAC Name

4,4-diphenyl-6-pyrrolidin-1-ylheptan-3-one

InChI

InChI=1S/C23H29NO/c1-3-22(25)23(20-12-6-4-7-13-20,21-14-8-5-9-15-21)18-19(2)24-16-10-11-17-24/h4-9,12-15,19H,3,10-11,16-18H2,1-2H3

InChI Key

LJIUPFDRFKFNJE-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(CC(C)N1CCCC1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Historical Context of Dipyanone S Early Investigation

The initial scientific exploration of Dipyanone dates back to the 1940s and 1950s. In 1946, as part of a broader search for new analgesic drugs, Eli Lilly and Company conducted a comparative study that included this compound. ugent.be Subsequent research in the 1950s by Bockmühl and Ehrhart further investigated its analgesic properties, finding them to be comparable to those of methadone. ugent.be Another study in 1957 by Janssen and Jageneau also confirmed its similar analgesic potency to methadone. ugent.be Despite these early investigations, this compound did not see clinical application and largely remained a compound of academic interest for several decades.

Chemical Synthesis and Precursor Analysis of Dipyanone

Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS) in Dipyanone Analysis

Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS) combines a quadrupole mass filter with a time-of-flight mass analyzer, offering high mass accuracy and the ability to perform fragmentation experiments. LC-QTOF-MS has been utilized for the analysis of seized drug material containing this compound and for metabolite discovery. ugent.becfsre.orgresearchgate.net

LC-QTOF-MS analysis of a seized powder sample confirmed to contain this compound showed a prominent chromatographic peak at a retention time of 7.50 minutes. ugent.be The technique can provide product ion mass spectra, with a precursor ion for this compound observed at 336.2330 m/z. ugent.be QTOF-MS systems like the Sciex TripleTOF® 5600+ have been coupled with UHPLC systems for these analyses. ugent.becfsre.org QTOF-MS is capable of providing high mass accuracy for both precursor and product ions and is suitable for quantitative analysis and fragmentation studies. labcompare.com

High-Resolution Mass Spectrometry (HRMS) in this compound Analysis

High-Resolution Mass Spectrometry (HRMS), which includes techniques like QTOF-MS and Orbitrap, provides accurate mass measurements that are crucial for determining the elemental composition of analytes and differentiating compounds with very close masses. filab.fr LC coupled with HRMS (LC-HRMS) has been used in the analysis of biological samples. researchgate.net

More specifically, liquid chromatography-high-resolution tandem mass spectrometry (LC-HRMS/MS) has been employed for the identification of this compound metabolites in in vitro human hepatocyte incubations and authentic human urine specimens. springermedizin.deresearchgate.net This approach allows for the accurate determination of the masses of parent drug and metabolite ions, aiding in the proposal of metabolic pathways. springermedizin.deresearchgate.net HRMS/MS spectra of this compound and its major metabolites have been obtained, along with suggested fragmentation patterns. researchgate.net

Tandem Mass Spectrometry (MS/MS) for this compound and Metabolites

Tandem Mass Spectrometry (MS/MS), also known as MS², involves multiple stages of mass analysis, typically used for structural elucidation and quantification. In the context of this compound research, MS/MS is often integrated with LC or HRMS.

LC-MS/MS, particularly using triple quadrupole (QQQ) instruments, is a common technique for the quantitative analysis of this compound in biological matrices due to its sensitivity and selectivity. ugent.beresearchgate.net Multiple reaction monitoring (MRM) is a typical mode of operation in LC-QQQ-MS for targeted quantitative analysis, where specific precursor-product ion transitions are monitored. ugent.be

LC-HRMS/MS is used for both targeted and untargeted metabolite profiling. researchgate.net In this approach, HRMS provides accurate mass information, while MS/MS fragmentation helps in the structural identification of metabolites. researchgate.net Predicted metabolites of this compound, such as those resulting from pyrrolidine (B122466) ring opening, hydroxylation, reduction, and O-glucuronidation, have been incorporated into inclusion lists for LC-HRMS/MS analysis to facilitate their identification. springermedizin.deresearchgate.net Analysis using LC-HRMS/MS has led to the identification of major this compound metabolites, including those formed through the opening of the pyrrolidine ring and subsequent cyclization. researchgate.net

Table 2: Mass Spectrometry Approaches for this compound Analysis

TechniqueApplication(s)Key FeaturesSource(s)
LC-QQQ-MSQuantitative analysis of this compound in biological specimensSensitivity, Selectivity, MRM for quantitation ugent.beresearchgate.net
LC-QTOF-MSAnalysis of seized material, Metabolite discoveryHigh mass accuracy, Fragmentation capabilities ugent.becfsre.orgresearchgate.net
HRMSAccurate mass measurement, Elemental compositionHigh resolving power filab.frresearchgate.net
LC-HRMS/MSMetabolite identification, Targeted/Untargeted profilingAccurate mass, Structural information from fragmentation springermedizin.deresearchgate.net
Tandem MS (MS/MS)Structural elucidation, QuantificationFragmentation of ions researchgate.netlabcompare.comspringermedizin.deresearchgate.net

Pharmacological Characterization of Dipyanone at Opioid Receptors

Opioid Receptor Binding and Activation Profiling of Dipyanone

The opioid receptor binding and activation profile of this compound has been evaluated through various in vitro methodologies to determine its potency and efficacy at different receptor subtypes.

Mu-Opioid Receptor (MOR) Activation Potential of this compound

Studies employing in vitro assays, such as the β-arrestin 2 recruitment assay and GTPγS binding assay, have demonstrated that this compound acts as an agonist at the mu-opioid receptor (MOR). nih.govwikipedia.orgnih.govwikipedia.orgnih.govcenmed.comsigmaaldrich.comtocris.com Research indicates that this compound exhibits potent MOR activation. nih.govnih.gov For instance, in a β-arrestin 2 recruitment assay, this compound showed an EC50 of 39.9 nM and an Emax of 155% relative to hydromorphone. nih.govnih.govsigmaaldrich.com Another study utilizing a GTP Gi binding assay reported an EC50 of 96.8 nM and an Emax of 106% compared to fentanyl at MOR. wikipedia.orgnih.govwikipedia.orgcenmed.com These findings suggest a strong agonistic effect at the MOR, comparable in some aspects to established opioids like methadone. nih.govwikipedia.orgnih.govsigmaaldrich.com

Kappa-Opioid Receptor (KOR) Activation Potential of this compound

The activation potential of this compound at the kappa-opioid receptor (KOR) has also been investigated. Using a homogeneous time-resolved fluorescence-based GTP Gi binding assay, this compound demonstrated activity at the KOR. wikipedia.orgnih.govwikipedia.orgcenmed.com The reported half-maximal effective concentration (EC50) for KOR activation was 380.4 nM, with a maximum effect (Emax) of 13% compared to U-50488. wikipedia.orgnih.govwikipedia.orgcenmed.com This indicates a lower potency and efficacy at the KOR compared to its activity at the MOR.

Delta-Opioid Receptor (DOR) Activation Potential of this compound

This compound's interaction with the delta-opioid receptor (DOR) has been assessed using similar in vitro functional assays. In a GTP Gi binding assay, this compound showed an EC50 of 1067 nM and an Emax of 56% compared to SNC-80 at the DOR. wikipedia.orgnih.govwikipedia.orgcenmed.com These results suggest that this compound is less potent at the DOR than at the MOR, and its efficacy at the DOR is moderate relative to the reference compound.

In Vitro Receptor Functional Assay Methodologies for this compound (e.g., β-arrestin 2 recruitment assays, GTPγS binding assays)

In vitro receptor functional assays are essential tools for characterizing the pharmacological profiles of compounds like this compound at opioid receptors. Two prominent methodologies employed in the study of this compound include β-arrestin 2 recruitment assays and GTPγS binding assays. nih.govwikipedia.orgnih.govwikipedia.orgnih.govcenmed.comsigmaaldrich.comtocris.comnih.govnih.govmedrxiv.org

Beta-arrestin recruitment assays measure the translocation of β-arrestin proteins to activated G protein-coupled receptors (GPCRs), providing a measure of receptor activation and signaling, independent of G-protein signaling pathways. nih.govnih.govnih.gov This assay has been used to assess the intrinsic MOR activation potential of this compound and compare it to other opioids. nih.govnih.govsigmaaldrich.com

GTPγS binding assays, particularly those based on homogeneous time-resolved fluorescence (HTRF), quantify the exchange of GDP for the non-hydrolyzable GTP analog, GTPγS, on the Gi protein upon receptor activation. wikipedia.orgnih.govwikipedia.orgcenmed.comtocris.commedrxiv.org This assay directly measures G protein activation downstream of the receptor. This methodology has been utilized to evaluate this compound's activation profiles at MOR, KOR, and DOR. wikipedia.orgnih.govwikipedia.orgcenmed.comtocris.com

These assays provide valuable data on the potency (EC50) and efficacy (Emax) of compounds at specific opioid receptor subtypes, contributing to a comprehensive understanding of their pharmacological actions. nih.govwikipedia.orgnih.govwikipedia.orgnih.govcenmed.comsigmaaldrich.comtocris.commims.comcenmed.com

Quantitative Pharmacological Parameters of this compound (EC50, Emax Determinations)

Quantitative pharmacological parameters, such as EC50 and Emax, provide a detailed understanding of this compound's potency and efficacy at opioid receptors. The half-maximal effective concentration (EC50) represents the concentration of a compound that produces 50% of its maximal effect, indicating its potency. The maximum effect (Emax) reflects the maximal response achievable by the compound, indicating its efficacy.

Studies have reported the following quantitative parameters for this compound:

ReceptorAssay MethodEC50 (nM)Emax (% Reference)Reference CompoundSource(s)
MORβ-arrestin 2 recruitment39.9155Hydromorphone nih.govnih.govsigmaaldrich.com
MORGTP Gi binding96.8106Fentanyl wikipedia.orgnih.govwikipedia.orgcenmed.com
KORGTP Gi binding380.413U-50488 wikipedia.orgnih.govwikipedia.orgcenmed.com
DORGTP Gi binding106756SNC-80 wikipedia.orgnih.govwikipedia.orgcenmed.com

These data indicate that this compound is most potent at the MOR, followed by KOR and then DOR. Its efficacy is highest at the MOR, showing a robust activation of this receptor subtype.

Structure-Activity Relationship (SAR) Studies of this compound and Analogues

This compound is structurally related to methadone, being described as N-pyrrolidino methadone. nih.govwikipedia.orgwikipedia.orgnih.govcenmed.comtocris.comnih.gov Comparisons of this compound's pharmacological activity with that of methadone and other related synthetic opioids provide insights into the structure-activity relationships in this class of compounds.

Research has shown that this compound exhibits comparable opioid activity to methadone in terms of potency and efficacy at the MOR in in vitro assays. nih.govwikipedia.orgnih.govsigmaaldrich.com For instance, a study found this compound (EC50 = 39.9 nM, Emax = 155%) to be about equally active as methadone (EC50 = 50.3 nM, Emax = 152%) in a β-arrestin 2 recruitment assay normalized to hydromorphone. nih.govnih.govsigmaaldrich.com

In contrast, desmethylmoramide, another analogue structurally related to methadone, was found to be considerably less potent and somewhat less efficacious than both this compound and methadone at the MOR (EC50 = 1335 nM, Emax = 126%). nih.govnih.govsigmaaldrich.com These comparisons highlight the impact of structural variations on opioid receptor activity within this chemical series. The specific structural features of this compound, including the presence of the pyrrolidine (B122466) ring, contribute to its observed potency and efficacy profile at opioid receptors, particularly the MOR. Further detailed SAR studies involving a wider range of this compound analogues would provide a more comprehensive understanding of the structural determinants of opioid receptor binding and activation within this class.

Impact of Structural Modifications on this compound's Receptor Efficacy and Selectivity

Information specifically on structural modifications of this compound and their direct impact on its receptor efficacy and selectivity was limited in the provided search results. However, the broader field of opioid pharmacology demonstrates that even subtle chemical alterations can significantly influence receptor binding, potency, and efficacy, as well as selectivity among opioid receptor subtypes (MOR, KOR, DOR). mdpi.comfrontiersin.org Studies on other opioid analogues, such as ketobemidone derivatives, illustrate how modifications can lead to notable differences in potency and efficacy at the MOR. ugent.benih.gov Further research specifically on this compound analogues would be necessary to fully elucidate the impact of structural modifications.

Comparative SAR Analysis of this compound with Structurally Related Opioids (e.g., Methadone, Ketobemidone)

Comparative structure-activity relationship (SAR) analysis highlights the similarities and differences between this compound and related opioids like methadone and ketobemidone. This compound is considered a methadone-like new synthetic opioid (NSO) due to their structural relationship as diphenylheptane derivatives. springermedizin.deugent.becfsre.org In vitro studies using β-arrestin 2 recruitment assays have shown that this compound exhibits comparable activity to methadone at the human MOR. This compound had an EC50 of 39.9 nM and an Emax of 155% relative to hydromorphone, while methadone showed an EC50 of 50.3 nM and an Emax of 152%. ugent.benih.govcfsre.org This suggests similar potency and efficacy at the MOR for both compounds in this assay.

Comparing this compound to ketobemidone and its analogues reveals differences in potency. Ketobemidone was found to be more potent at the MOR (EC50 = 134 nM, Emax = 156%) than methylketobemidone (EC50 = 335 nM, Emax = 117%) and acetoxymethylketobemidone (O-AMKD) (EC50 = 1262 nM, Emax = 109%). ugent.benih.govcfsre.org While ketobemidone itself showed comparable efficacy to this compound and methadone, its analogues demonstrated lower potency and, in some cases, lower efficacy. ugent.benih.govcfsre.org This comparative analysis underscores that despite being related, structural nuances lead to distinct pharmacological profiles among these opioids.

CompoundOpioid ReceptorAssayEC50 (nM)Emax (% vs. Hydromorphone)
This compoundMORβ-arrestin 2 recruitment39.9155
MethadoneMORβ-arrestin 2 recruitment50.3152
KetobemidoneMORβ-arrestin 2 recruitment134156
MethylketobemidoneMORβ-arrestin 2 recruitment335117
O-AMKDMORβ-arrestin 2 recruitment1262109
This compoundMORGTP Gi binding96.8106 (% vs. Fentanyl)
This compoundKORGTP Gi binding380.413 (% vs. U-50488)
This compoundDORGTP Gi binding106756 (% vs. SNC-80)

Note: Emax values are relative to hydromorphone for β-arrestin 2 recruitment assays and relative to specific reference agonists (Fentanyl, U-50488, SNC-80) for GTP Gi binding assays.

Mechanistic Investigations of this compound's Action at the Cellular Level (In Vitro)

Mechanistic investigations into this compound's action at the cellular level primarily involve assessing its interaction with opioid receptors and the subsequent signal transduction pathways. Opioid receptors are G protein-coupled receptors (GPCRs) that primarily couple to inhibitory G proteins (Gi/Go). nih.govnih.govfrontiersin.org Agonist binding to these receptors triggers a cascade of intracellular events. nih.gov

Ligand-Receptor Coupling and Intracellular Signal Transduction Pathways of this compound

This compound functions as an agonist at opioid receptors. springermedizin.deresearchgate.netresearchgate.netnih.gov Its binding to the receptor initiates conformational changes that facilitate the coupling of the receptor to heterotrimeric G proteins, specifically the Gi/Go family. nih.govnih.govfrontiersin.org This coupling leads to the dissociation of the G protein into α and βγ subunits, which then modulate downstream effectors. A primary effect of Gi/Go activation is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. nih.govfrontiersin.org Additionally, the βγ subunits can activate G protein-regulated inwardly rectifying potassium channels (GIRK), causing an influx of potassium ions and hyperpolarization of the cell membrane, which reduces neuronal excitability. nih.gov Opioid receptor activation also inhibits voltage-gated calcium channels, reducing calcium influx. nih.gov

In vitro studies using a homogeneous time-resolved fluorescence-based GTP Gi binding assay have evaluated this compound's activation of MOR, KOR, and DOR. This compound demonstrated a strong agonistic effect at the MOR (EC50 = 96.8 nM, Emax = 106% vs. fentanyl), low potency and efficacy at the KOR (EC50 = 380.4 nM, Emax = 13% vs. U-50488), and moderate potency and efficacy at the DOR (EC50 = 1067 nM, Emax = 56% vs. SNC-80). springermedizin.deresearchgate.netresearchgate.netnih.gov These findings indicate that this compound primarily exerts its effects through the MOR-mediated Gi signaling pathway.

Analysis of Biased Agonism Associated with this compound at Opioid Receptors

Biased agonism, or functional selectivity, refers to the ability of a ligand to preferentially activate one signaling pathway over another upon binding to a single receptor. mdpi.comnih.gov For opioid receptors, the two main pathways are the G protein-mediated pathway (primarily Gi/Go) and the β-arrestin pathway. nih.govmdpi.comnih.gov The G protein pathway is traditionally associated with therapeutic effects like analgesia, while the β-arrestin pathway has been implicated in some adverse effects like tolerance and respiratory depression. frontiersin.orgfrontiersin.orgmdpi.comnih.gov

Studies investigating this compound's activity have included the use of β-arrestin 2 recruitment assays, which assess the activation of the β-arrestin pathway. ugent.benih.govcfsre.org As mentioned earlier, this compound showed high efficacy in recruiting β-arrestin 2 at the MOR (Emax = 155% vs. hydromorphone), comparable to methadone (Emax = 152%). ugent.benih.govcfsre.org While the provided search results confirm this compound's activation of both G protein and β-arrestin pathways at the MOR, a detailed analysis specifically quantifying and comparing the bias of this compound towards one pathway over the other was not explicitly present. However, the observation of significant β-arrestin recruitment suggests that this compound may not be strongly G protein-biased and might be considered a relatively balanced agonist, similar to methadone. ugent.benih.govcfsre.org Further studies specifically designed to assess biased agonism are needed to definitively characterize this compound's signaling profile in this regard.

Metabolic Pathways and Metabolite Identification of Dipyanone

In Vitro Metabolic Fate of Dipyanone

In vitro studies using human hepatocytes have been instrumental in characterizing the metabolic profile of this compound. Following incubation with human hepatocytes, several metabolites have been identified. springermedizin.de After three hours of incubation, the concentration of the parent compound, this compound, significantly decreased. springermedizin.de The metabolic pathways observed include pyrrolidine (B122466) ring opening, hydroxylation, reduction, and O-glucuronidation. springermedizin.dedntb.gov.uanih.govresearchgate.net

Pyrrolidine Ring Opening Metabolites of this compound

A major metabolic pathway for this compound involves the opening of the pyrrolidine ring. This process is analogous to the metabolism of methadone, which forms EDDP. springermedizin.degtfch.org The proposed mechanism involves alpha-hydroxylation at the pyrrolidine ring, resulting in a labile hemiaminal that subsequently undergoes ring opening. gtfch.org The resulting aldehyde can then be metabolized to either the corresponding N-butan-4-ol or N-butanoic acid derivatives. gtfch.org Subsequent cyclization of these derivatives leads to the formation of two main metabolites: 4'-[2-ethylidene-5-methyl-3,3-diphenylpyrrolidin-1-yl]butan-1'-ol (EMDPB) and 4'-[2-ethylidene-5-methyl-3,3-diphenylpyrrolidin-1-yl]butanoic acid (EMDPBA). gtfch.orgresearchgate.net These metabolites constituted a substantial portion of the total metabolites detected in hepatocyte incubations. springermedizin.de

Hydroxylation Products of this compound

Hydroxylation is another significant metabolic transformation observed for this compound. Minor metabolites are generated through hydroxylation at various positions, including the phenyl ring, the pyrrolidine ring, or the alkyl chain. springermedizin.de

Reduction Metabolites of this compound

Reduction reactions also contribute to the metabolism of this compound. Reduced metabolites have been observed as minor transformation products. springermedizin.dedntb.gov.uanih.govresearchgate.net The ketone functional group in this compound can potentially undergo reduction to an alcohol under appropriate conditions. smolecule.com

O-Glucuronidation Pathways of this compound

O-Glucuronidation is a Phase II metabolic pathway that plays a role in this compound metabolism. This process involves the conjugation of metabolites with glucuronic acid, increasing their hydrophilicity and facilitating excretion. nih.gov O-Glucuronidation of metabolites, such as hydroxylated products, has been observed. springermedizin.dedntb.gov.uanih.govresearchgate.net Minor urinary glucuronides were retrospectively detected in hepatocyte incubations, although at lower intensities. springermedizin.de

Identification and Characterization of Specific Metabolic Biomarkers for this compound Consumption

Identifying specific metabolite biomarkers is crucial for detecting and confirming this compound consumption. Based on in vitro and in vivo studies, EMDPB and EMDPBA are proposed as specific biomarkers for this compound consumption. dntb.gov.uanih.govresearchgate.netgtfch.orgresearchgate.net These metabolites are formed through the prominent pyrrolidine ring opening pathway. gtfch.orgresearchgate.net In authentic urine samples, consistent with hepatocyte incubation results, EMDPB and EMDPBA were found to be predominant metabolites. springermedizin.de

Here is a table summarizing the relative proportions of key metabolites observed in hepatocyte incubations and urine samples:

MetaboliteRelative Proportion in Hepatocyte Incubations (%)Relative Proportion in Urine Samples (%)
This compound~17 (after 3 hours)Variable (approximately twice M13 signal) springermedizin.de
EMDPB (M12)50 springermedizin.de23–26 springermedizin.de
EMDPBA (M13)27 springermedizin.de61 springermedizin.de
Minor MetabolitesVariedTraces (e.g., M15) springermedizin.de

Note: Relative proportions are approximate based on LC-HRMS peak areas after 3 hours of incubation for hepatocytes. springermedizin.de

Enzymatic Systems Involved in this compound Biotransformation

While specific enzymatic systems involved in this compound biotransformation are still under investigation, the metabolic pathways observed, particularly hydroxylation and glucuronidation, suggest the involvement of cytochrome P450 (CYP) enzymes and uridine (B1682114) diphosphate (B83284) glucuronosyltransferases (UGTs). nih.gov CYP enzymes are typically involved in Phase I oxidation reactions, such as hydroxylation, while UGTs catalyze Phase II glucuronidation reactions. nih.gov Further research is needed to definitively identify the specific enzymes responsible for the various metabolic steps of this compound.

Investigation of Cytochrome P450 (CYP450) Enzyme Involvement in this compound Metabolism

While the specific cytochrome P450 (CYP450) enzymes primarily responsible for this compound's metabolism require further comprehensive investigation, research into the metabolism of structurally similar compounds like methadone provides some insight. Methadone N-demethylation, which is analogous to the proposed mechanism for the formation of EMDPB and EMDPBA from this compound, is primarily mediated by CYP2B6. springermedizin.degtfch.org The activity of CYP2B6 can vary significantly among individuals due to genetic polymorphisms and other factors. springermedizin.de If CYP2B6 is indeed the primary enzyme involved in the metabolic conversion of this compound to its main metabolites, this variability could potentially influence the rate of this compound metabolism. springermedizin.de

Initial activity screening in vitro has indicated that CYP2D6 and CYP2C19 are involved in some metabolic reactions of this compound, including hydroxylation and N-dealkylation. gtfch.org

Elucidation of Other Enzyme Systems Contributing to this compound's Biotransformation

Beyond the potential involvement of CYP450 enzymes, other enzyme systems contribute to the biotransformation of this compound. The metabolic pathway involving the opening of the pyrrolidine ring and subsequent reduction or oxidation of the resulting aldehyde to form the N-butanol or N-butanoic acid compounds, followed by cyclisation, suggests the involvement of enzymes catalyzing these specific reactions. springermedizin.deresearchgate.netgtfch.org Additionally, the identification of O-glucuronidation as a metabolic transformation indicates the activity of uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes, which are responsible for phase II metabolism involving conjugation. researchgate.netnih.govdntb.gov.uamdpi.com

In Silico Predictions and Modeling of this compound Metabolism

In silico prediction methods have been employed in the study of this compound metabolism to help model potential metabolic pathways and assist in data mining. springermedizin.deresearchgate.netdntb.gov.uagtfch.orgresearcher.liferesearchgate.net A two-step prediction process has been used to model both immediate and subsequent metabolic transformations, aiming to identify a wider range of potential metabolites. springermedizin.de

However, studies have highlighted the current limitations of in silico metabolite prediction methods, particularly for compounds with complex metabolic pathways like this compound. springermedizin.deresearchgate.net These computational tools may not accurately predict metabolites formed through uncommon biotransformations, such as the unexpected formation of EMDPB and EMDPBA via pyrrolidine ring opening and subsequent cyclisation. springermedizin.degtfch.org This underscores the continued importance of thorough experimental data mining and the application of knowledge regarding unusual metabolic reactions and organic chemistry in drug metabolism research. springermedizin.de Future advancements in predictive models should aim to incorporate a broader spectrum of metabolic pathways to enhance their accuracy. springermedizin.de

Identified this compound Metabolites

Based on the research findings, the following major metabolites have been identified:

Metabolite NameAbbreviationProposed Formation Mechanism
This compoundParent Drug-
EMDPBM12Pyrrolidine ring opening, reduction of resulting aldehyde, and cyclisation. springermedizin.deresearchgate.netgtfch.org
EMDPBAM13Pyrrolidine ring opening, oxidation of resulting aldehyde, and cyclisation. springermedizin.deresearchgate.netgtfch.org
Hydroxylated Metabolites-Hydroxylation of this compound. researchgate.netnih.govdntb.gov.ua
Reduced Metabolites-Reduction of this compound or its intermediates. researchgate.netnih.govdntb.gov.ua
O-Glucuronides-Conjugation of this compound or its metabolites with glucuronic acid. researchgate.netnih.govdntb.gov.ua

Analytical Methodologies for Dipyanone Research

Spectroscopic Characterization Methods for Dipyanone

Spectroscopic methods provide valuable information regarding the structure and functional groups present in the this compound molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structure Elucidation

NMR spectroscopy, including both ¹H and ¹³C NMR, is a powerful technique utilized for the elucidation of the chemical structure of this compound. nih.govmims.com One study reported the use of one-dimensional and two-dimensional NMR experiments for the structural confirmation of this compound in a seized powder sample. nih.govmims.com The structure elucidation was based on the analysis of ¹H and ¹³C NMR spectra, along with 1H–1H gs-COSY, 1H–13C gs-HSQC, 1H–13C gs-HMBC, and 1H–15N gs-HMBC experiments. wikipedia.org This comprehensive approach allows for the assignment of individual atoms within the molecule and the determination of their connectivity, confirming the proposed chemical structure. wikipedia.org

Fourier-Transform Infrared (FTIR) Spectroscopy for this compound Characterization

FTIR spectroscopy is employed to obtain information about the functional groups present in this compound by measuring the absorption or transmission of infrared light. nih.govmims.com Analysis of this compound using FTIR provides a unique spectral fingerprint that can be used for its identification and characterization. nih.govmims.com FTIR data acquired from drug material confirmed to contain this compound has been reported. nih.gov FTIR analysis is typically performed on solid samples, often using techniques like attenuated total reflectance (ATR). wikipedia.org

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) for this compound Analysis

HPLC-DAD is a widely used chromatographic technique for the separation, detection, and quantification of compounds like this compound in various matrices. nih.govmims.com HPLC separates components based on their differential interactions with a stationary phase and a mobile phase, while the DAD detector provides UV-Vis absorption spectra across a range of wavelengths, aiding in peak identification and purity assessment. nih.govmims.com

In one analysis of this compound, reversed-phase separation was performed using a specific mobile phase and gradient elution program. nih.govmims.com The mobile phase consisted of a mixture of 250 mM phosphate (B84403) buffer, water, and methanol (B129727) in varying ratios. nih.govmims.com Detection was achieved using diode array detection. nih.govmims.com This HPLC-DAD analysis of a this compound powder sample revealed a single peak eluting at 21.96 minutes, with an absorption maximum observed at 289.9 nm. nih.gov The wavelength spectrum of this compound was noted to be similar to that of methadone. nih.gov

The following table summarizes the HPLC-DAD gradient conditions used in one reported analysis:

Time (min)% Mobile Phase A (250 mM phosphate buffer, water, methanol - 4:86:10)% Mobile Phase B (250 mM phosphate buffer, water, methanol - 4:21:75)Flow Rate (mL/min)
0.009551.0
8.0075251.0
16.0045551.0
24.005951.0
29.005951.0
30.009551.0

The total run time for this method was 15.5 minutes. nih.gov Fifty µL of a 20 µg/mL solution of the this compound powder was injected for analysis. nih.gov

Development and Validation of Analytical Methods for this compound Research

The development and validation of analytical methods for this compound are critical steps to ensure the reliability and accuracy of qualitative and quantitative analysis, particularly in forensic toxicology and research. wikipedia.orgcenmed.commims.com Analytical method development involves selecting and optimizing techniques to accurately identify, quantify, and characterize a substance. cenmed.commims.com This systematic process aims to produce sensitive, specific, and robust methods. cenmed.com

Method validation is the subsequent process that demonstrates that an analytical method is suitable for its intended purpose and consistently yields reliable results. wikipedia.orgcenmed.com Key parameters evaluated during method validation typically include accuracy, precision, specificity, linearity, range, limit of detection (LOD), limit of quantification (LOQ), ruggedness, and robustness. wikipedia.org These parameters ensure that the method performs consistently under various conditions and is fit for its intended application. wikipedia.orgcenmed.com

Computational Chemistry and Molecular Modeling of Dipyanone

Molecular Docking Studies of Dipyanone-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation (binding pose) of a ligand (such as this compound) when bound to a receptor (such as an opioid receptor) and to estimate the strength of the resulting complex nih.gov. This method explores various possible binding modes by considering the steric and electrostatic interactions between the ligand and the receptor's binding site nih.gov. Scoring functions are employed to evaluate these interactions and rank the predicted poses based on their estimated binding affinity nih.gov.

For this compound, molecular docking calculations have been reported to predict a strong opioid receptor activation pattern nih.gov. This suggests that in silico docking studies indicate a favorable interaction and binding orientation of this compound within the binding site of opioid receptors, consistent with its classification as a synthetic opioid fda.govnih.gov. However, detailed published data specifically describing the predicted binding poses, interaction energies, or key residue interactions of this compound with different opioid receptor subtypes (mu, delta, and kappa) from comprehensive docking studies were not found in the conducted searches.

Molecular Dynamics Simulations for Conformational Analysis of this compound and Receptor Complexes

Molecular dynamics (MD) simulations are powerful computational tools that provide dynamic insights into the behavior of molecules and their complexes over time nih.gov. Unlike static docking studies, MD simulations allow for the exploration of conformational changes in both the ligand and the receptor upon binding, the stability of the ligand-receptor complex, and the dynamics of key interactions nih.govcaymanchem.com.

MD simulations can be used to analyze the flexibility of this compound itself and how its conformation might change upon interacting with a receptor. Furthermore, simulations of the this compound-receptor complex can reveal the stability of the predicted binding pose from docking, identify transient interactions, and provide information about the dynamic nature of the binding event caymanchem.comnih.gov. These simulations are essential for a more complete understanding of the molecular recognition process and can help refine the insights gained from docking studies caymanchem.com.

While MD simulations are widely applied in studying ligand-receptor interactions for various systems, including opioid receptors caymanchem.comcfsre.org, specific published studies detailing molecular dynamics simulations for the conformational analysis of this compound and its complexes with opioid receptors were not identified in the conducted searches.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that seeks to establish a correlation between the structural and physicochemical properties of a set of compounds and their observed biological activity. By developing mathematical models, QSAR aims to predict the activity of new or untested compounds based on their molecular descriptors.

For this compound and its analogues, QSAR modeling could potentially be used to:

Identify the key structural features that contribute to their opioid receptor binding affinity and activation.

Predict the potency of newly synthesized this compound derivatives before experimental testing.

Guide the design of novel compounds with improved pharmacological profiles.

QSAR studies can utilize various types of molecular descriptors, including 2D (topological) and 3D (steric, electrostatic) properties. Different statistical methods are employed to build the QSAR models. While QSAR is a common practice in drug discovery and has been applied to various chemical series and targets, published QSAR studies specifically focused on this compound and its analogues were not found in the conducted searches.

Predictive Modeling of this compound's Biological Interactions (In Silico)

In silico predictive modeling encompasses a broad range of computational methods used to forecast the biological interactions and fate of a compound within a biological system. For this compound, this can include predicting its metabolic pathways, potential toxicity, absorption, distribution, metabolism, and excretion (ADME) properties, and interactions with various biological targets beyond primary receptors.

One study on this compound's metabolism in humans utilized in silico predictions fda.govnih.gov. However, it was noted that these in silico metabolite predictions were largely inaccurate and failed to identify the two main metabolites observed experimentally. This highlights a limitation of current general in silico prediction models when dealing with less common metabolic transformations, such as the pyrrolidine (B122466) ring opening followed by cyclization observed for this compound nih.gov.

Beyond metabolism, in silico methods can be used to predict other biological interactions, such as potential off-target effects or interactions with transporters. These predictions can help in understanding the potential in vivo behavior of this compound and identifying potential areas of concern. However, detailed published in silico predictive modeling studies for this compound's broader biological interactions were not identified in the conducted searches.

Free Energy Calculations for this compound Binding Affinity (e.g., MM/PBSA)

Free energy calculations are advanced computational methods used to estimate the binding free energy () between a ligand and a receptor, which is directly related to the binding affinity. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are popular approaches that estimate the binding free energy by considering the molecular mechanics energies and solvation free energies of the complex, receptor, and ligand.

These methods typically utilize snapshots from MD simulations to average the energy terms and can provide a more accurate estimation of binding affinity compared to docking scores alone. MM/PBSA and MM/GBSA can also decompose the total binding free energy into individual energy contributions (e.g., van der Waals, electrostatic, polar solvation, non-polar solvation), providing insights into the driving forces behind the binding event.

MM/PBSA and MM/GBSA have been applied to study the binding affinities of ligands to various receptors, including GPCRs like opioid receptors cfsre.org. However, specific published studies reporting free energy calculations, such as MM/PBSA or MM/GBSA, for determining the binding affinity of this compound to its target receptors were not found in the conducted searches.

Research on Dipyanone Derivatives and Analogues

Design and Synthesis Strategies for Novel Dipyanone Analogues

Studies on the metabolism of this compound in humans have identified metabolic transformations that effectively represent structural modifications of the parent compound. The primary metabolic pathways involve the opening of the pyrrolidine (B122466) ring, leading to the formation of N-butan-4-ol or N-butanoic acid compounds. These intermediates can subsequently undergo cyclisation to form metabolites such as 4'-[2-ethylidene-5-methyl-3,3-diphenylpyrrolidin-1-yl]butan-1'-ol (EMDPB) and 4'-[2-ethylidene-5-methyl-3,3-diphenylpyrrolidin-1-yl]butanoic acid (EMDPBA) dntb.gov.uaresearchgate.netnih.gov. Other metabolic processes observed include hydroxylation, reduction, and O-glucuronidation dntb.gov.uaresearchgate.netnih.gov. These identified metabolites, EMDPB and EMDPBA, have been proposed as specific biomarkers for this compound consumption dntb.gov.uaresearchgate.netnih.gov. While these are metabolic products rather than intentionally designed analogues, their identification highlights potential sites for structural modification and the resulting chemical entities.

Comparative Pharmacological Profiling of Synthesized this compound Derivatives

Comparative pharmacological profiling has been conducted to assess the activity of this compound and its analogues at opioid receptors. Studies utilizing in vitro assays, such as β-arrestin 2 recruitment and GTP Gᵢ binding assays, have provided insights into the potency and efficacy of these compounds at the μ-opioid receptor (MOR), κ-opioid receptor (KOR), and δ-opioid receptor (DOR) researchgate.netdntb.gov.uaresearchgate.netnih.govunivpm.itcfsre.orgnih.gov.

Research indicates that this compound exhibits significant MOR activation. In a β-arrestin 2 recruitment assay, this compound showed an EC₅₀ of 39.9 nM and an Emax of 155% relative to hydromorphone, indicating comparable activity to methadone (EC₅₀ = 50.3 nM; Emax = 152%) researchgate.netcfsre.orgnih.gov. Desmethylmoramide, another analogue, was found to be considerably less potent and efficacious at MOR (EC₅₀ = 1335 nM; Emax = 126%) compared to this compound and methadone researchgate.netcfsre.orgnih.gov. Acetoxymethylketobemidone (O-AMKD), structurally related to ketobemidone, showed lower potency and efficacy at MOR compared to ketobemidone and methylketobemidone researchgate.netcfsre.orgnih.gov.

Evaluation using a homogeneous time-resolved fluorescence-based GTP Gᵢ binding assay further characterized this compound's activity across opioid receptor subtypes. This compound demonstrated a strong agonistic effect at MOR, with an EC₅₀ of 96.8 nM and an Emax of 106% compared to fentanyl dntb.gov.uaresearchgate.netnih.gov. Its activity at KOR was significantly lower (EC₅₀ = 380.4 nM; Emax = 13% compared to U-50488), and activity at DOR was also limited (EC₅₀ = 1067 nM; Emax = 56% compared to SNC-80) dntb.gov.uaresearchgate.netnih.gov. This suggests a preferential activation of the μ-opioid receptor by this compound.

The following table summarizes some of the comparative pharmacological data:

CompoundAssayTarget ReceptorEC₅₀ (nM)Emax (% vs Reference)Reference Compound
This compoundβ-arrestin 2 recruitmentMOR39.9155Hydromorphone
Desmethylmoramideβ-arrestin 2 recruitmentMOR1335126Hydromorphone
Methadoneβ-arrestin 2 recruitmentMOR50.3152Hydromorphone
This compoundGTP Gᵢ bindingMOR96.8106Fentanyl
This compoundGTP Gᵢ bindingKOR380.413U-50488
This compoundGTP Gᵢ bindingDOR106756SNC-80
O-AMKDβ-arrestin 2 recruitmentMOR1262109Hydromorphone

Investigation of Structural Modifications on this compound's Receptor Selectivity and Agonist Profile

Research specifically focused on systematically investigating the impact of designed structural modifications to the this compound scaffold on its receptor selectivity and agonist profile is not extensively detailed in the provided search results. However, the comparative pharmacological data presented in Section 7.2 implicitly demonstrates how structural differences among this compound, desmethylmoramide, and O-AMKD correlate with variations in MOR potency and efficacy researchgate.netcfsre.orgnih.gov.

This compound's structural similarity to methadone and dipipanone suggests that modifications to the core diphenylmethyl and pyrrolidine or piperidine (B6355638) moieties could influence its interaction with opioid receptors. The metabolic transformations identified, such as the pyrrolidine ring opening and subsequent cyclisation to form EMDPB and EMDPBA, represent significant structural changes dntb.gov.uaresearchgate.netnih.gov. While the pharmacological activity of these specific metabolites at opioid receptors was not detailed in the provided snippets, understanding these metabolic pathways is crucial for comprehending the fate and potential activity of this compound and its analogues in vivo.

Further research involving targeted synthesis of this compound analogues with specific structural alterations and subsequent comprehensive pharmacological profiling would be necessary to establish clear structure-activity relationships and investigate the impact of these modifications on receptor selectivity and agonist profiles.

Q & A

Q. How can mixed-methods approaches enhance understanding of this compound’s societal impact?

  • Methodological Answer : Combine quantitative toxicological data (e.g., LC-HRMS/MS concentrations) with qualitative interviews of harm-reduction professionals. Use thematic analysis to identify emerging trends (e.g., regional abuse patterns) .

Tables: Key Findings from Evidence

Parameter This compound (Postmortem Case 1) This compound (Postmortem Case 2) In Vitro Hepatocytes
Urine Concentration (ng/mL)5,5001,000N/A
Blood Concentration (ng/mL)80720N/A
Metabolites IdentifiedN-butanoic acid, N-butanolParent drug only2 main metabolites
Co-administered SubstancesMitragynine, amphetamineNoneN/A

Source: Adapted from postmortem case analyses and in vitro studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.